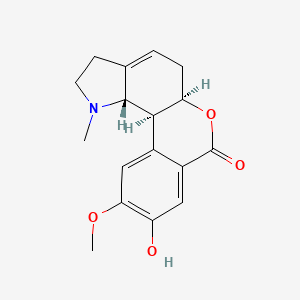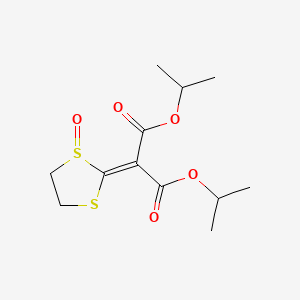
Potassium hydride
Vue d'ensemble
Description
Synthesis Analysis
Potassium hydride can be synthesized by the reaction of atomic hydrogen with potassium metal and potassium iodide, resulting in compounds like potassium iodo hydride, which comprises a high binding energy hydride ion. This process has been identified through various spectroscopic methods, indicating the formation of novel compounds with broad applications (Mills et al., 2000).
Molecular Structure Analysis
The molecular structure of this compound derivatives, such as potassium iodo hydride, has been extensively characterized, revealing its hexameric formation and the presence of different coordination spheres for potassium atoms in one molecule. These structures exhibit unusual box-shaped formations, indicating the complex molecular geometry of this compound-related compounds (Ruhlandt-Senge & Englich, 1996).
Chemical Reactions and Properties
This compound exhibits unique reactivity, particularly in the presence of haloarenes. In tetrahydrofuran (THF), this compound undergoes concerted nucleophilic aromatic substitution, while in benzene, it can initiate single electron transfer chemistry, highlighting its dual roles in chemical reactions. These findings underscore the versatility of this compound in synthetic chemistry and its ability to act as a strong base in the generation of organic super electron donors (Barham et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as its stability and solid state at room temperature, have been explored through its preparation as a homogenate with paraffin. This preparation method results in a stable compound that does not require special handling, making it a useful base for organic synthesis (Taber & Nelson, 2006).
Chemical Properties Analysis
This compound's chemical properties, including its reactivity with trialkylboranes to form trialkylborohydrides under mild conditions, have been demonstrated. This reactivity provides a convenient synthesis route for generating hindered and highly hindered potassium trialkylborohydride, showcasing the compound's utility in synthesizing complex organic molecules (Brown & Krishnamurthy, 1978).
Applications De Recherche Scientifique
Synthesis and Characterization of New Compounds : A study by Mills et al. (2000) demonstrated the synthesis of a novel inorganic hydride compound, potassium iodo hydride (KHI), offering potential for various novel compounds with broad applications due to its high binding energy hydride ion.
Base for Organic Synthesis : Potassium hydride homogenated with paraffin, as reported by Taber & Nelson (2006), is useful in organic synthesis, particularly in Wittig condensation, due to its stability and high Z selectivity.
Superconductivity Research : Research by Wang et al. (2017) showed that doping a chain link molecule with potassium can induce superconductivity, which is significant for high-temperature superconductivity research in organic molecules.
Preparation of Fullerene Superconductors : A study by Lee, Tai, & Luo (1995) described the use of this compound in doping potassium into C60 powder to create fullerene superconductors, highlighting its role in enhancing superconductivity properties.
Anionic Polymerization of Oxiranes : this compound was used for the anionic polymerization of oxiranes, as discussed by Stolarzewicz, Neugebauer, & Grobelny (1996), showing its effectiveness in initiating polymerization processes.
Reduction of CO2 : The study by Picasso et al. (2016) explored the reduction of CO2 to formates and boron methoxide compounds using metal borohydrides, including potassium borohydride (KBH4).
Haloarene Reduction : Research by Barham et al. (2018) revealed the unique behavior of this compound in haloarene reduction, indicating its distinct reaction mechanisms compared to other hydrides.
Hydrogen Storage : The addition of this compound to a Mg(NH2)2-2LiH system improved hydrogen storage properties, as found in the study by Li et al. (2014).
High-Precision Potassium Isotope Analysis : A method involving HR-MC-ICPMS for high-precision potassium isotope analysis was presented by Hu et al. (2018), highlighting its applicability in various natural samples.
Synthesis of Potassium Thiolates : The reaction of this compound with HSC6H2Pri3-2,4,6 in THF led to the synthesis of discrete potassium thiolates, as reported by Ruhlandt-Senge & Englich (1996).
Application in Analytical Testing : Zheng Ruo-feng (2008) discussed the application of hydride, including this compound, in various analytical testing fields, from decomposition to spectrometric analysis (Ruo-feng, 2008).
Identification of Oxidation States in Uranium : The study by MacDonald et al. (2013) identified the +2 oxidation state for uranium in a complex with the help of this compound.
Metallation of Weak Hydrocarbon Acids : A study by Buncel & Menon (1976) demonstrated the capability of this compound in metallating various hydrocarbons, providing insights into its reactivity.
Phase Screening via Hydride Route : The discovery of a new antimonide using this compound as a precursor was reported by Cox et al. (2018), showcasing its utility in rapid phase screening of ternary systems.
Mécanisme D'action
Potassium hydride (KH) is an inorganic compound of potassium and hydrogen. It is an alkali metal hydride, appearing as a white to gray crystalline powder . It is a powerful superbase that is useful in organic synthesis .
Target of Action
This compound primarily targets carbonyl compounds and amines . It is used to deprotonate these compounds, which plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its targets through a process called deprotonation . In this process, a hydrogen ion (H+) is removed from the target molecule, resulting in the formation of enolates when the target is a carbonyl compound, or amides of the type KNHR and KNR2 when the target is an amine .
Biochemical Pathways
The deprotonation of carbonyl compounds and amines by this compound affects various biochemical pathways. For instance, the formation of enolates can lead to the creation of different organic compounds through subsequent reactions . Similarly, the formation of amides can influence a variety of biochemical processes, given the wide range of roles that amides play in biochemistry .
Pharmacokinetics
It’s known that this compound reacts violently with water , which would likely impact its bioavailability and other pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the formation of enolates from carbonyl compounds and amides from amines . These products can participate in further reactions, leading to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is significantly influenced by environmental factors. For instance, it reacts violently with water, producing potassium hydroxide (KOH) and hydrogen gas (H2) . It can also be pyrophoric in air, react violently with acids, and ignite upon contact with oxidants . Therefore, it is typically handled as a slurry in mineral oil or paraffin wax to facilitate dispensing and reduce the risks associated with its reactivity .
Propriétés
IUPAC Name |
potassium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVSFVLVRNXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KH, HK | |
| Record name | potassium hydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_hydride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894770 | |
| Record name | Potassium hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.1063 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder in suspension; [Aldrich MSDS] | |
| Record name | Potassium hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7693-26-7 | |
| Record name | Potassium hydride (KH) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hydride (KH) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of potassium hydride?
A1: The molecular formula of this compound is KH, and its molecular weight is 40.11 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, spectroscopic techniques have been used to characterize this compound. For instance, Infrared (IR) spectroscopy shows a strong absorption at 2038 cm−1 attributed to the B-H stretching vibration in potassium 9-O-(1,2;5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane, which is prepared using this compound. []
Q3: Is this compound stable under ambient conditions?
A3: this compound is highly reactive with air and moisture. It must be handled and stored under an inert atmosphere, such as nitrogen or argon, to prevent decomposition. []
Q4: Can you describe a method to improve the handling and stability of this compound?
A4: this compound can be prepared as a 1:1 homogenate with paraffin, termed KH(P). KH(P) is a solid at room temperature and exhibits enhanced stability without requiring specialized handling procedures. []
Q5: How does this compound function as a base in organic synthesis?
A5: this compound is a strong base capable of deprotonating a wide range of organic compounds, including alcohols, ketones, and weakly acidic hydrocarbons like triphenylmethane and diphenylmethane. [, ]
Q6: Can you provide specific examples of reactions where this compound serves as a base?
A6: Certainly. This compound is utilized in various reactions, including:
- Wittig reactions: KH(P) rapidly generates phosphorus ylides from phosphonium salts, enabling Wittig condensation with aldehydes to yield olefins with high Z-selectivity. []
- Hydrodemethylation of Toluene: this compound supported on graphite (KH/C) catalyzes the hydrodemethylation of toluene to benzene at temperatures as low as 125-250°C. []
- Synthesis of Tertiary Amines: this compound, in conjunction with triethylamine, promotes the N-alkylation of secondary amines with alkyl halides to afford tertiary amines. []
- Deprotonation of Sulfur-Bridged Biphenols: this compound selectively deprotonates sulfur-bridged biphenols, allowing the synthesis of mono- or di-anionic aryloxide ligands. []
Q7: Does this compound participate in any reduction reactions?
A7: this compound plays a crucial role in several reduction reactions, such as:
- Enantioselective Reduction of Epoxides: Chiral borohydride reagents, prepared using this compound and chiral borane derivatives, facilitate the enantioselective reduction of racemic epoxides. []
- Reduction of Haloarenes: this compound exhibits distinct reactivity towards aryl halides compared to sodium hydride. In THF, it participates in concerted nucleophilic aromatic substitution (CSNAr). In benzene, it can mediate single electron transfer chemistry, leading to the formation of organic super electron donors that initiate base-promoted homolytic aromatic substitution (BHAS) cycles. [, ]
Q8: How does this compound contribute to polymer chemistry?
A8: this compound, often in the presence of crown ethers, initiates the anionic polymerization of various monomers, including oxiranes and β-lactones. [, , , ]
Q9: Are there any computational studies related to this compound and its reactions?
A9: Yes, density functional theory (DFT) calculations have been employed to investigate the cohesive energy of this compound and its hydrogenated derivatives (KH+nH; n=0, 2, 6, 8). These calculations provided insights into the equilibrium lattice constant, bulk modulus, and cohesive energy of these compounds. []
Q10: Does this compound have applications in material science beyond organic synthesis?
A10: this compound is used in the preparation of K3C60 fullerene superconductors. Reacting this compound with C60 powder leads to potassium doping, resulting in superconductivity. []
Q11: What safety precautions are necessary when handling this compound?
A11: this compound is a highly reactive and flammable substance. It reacts violently with water, releasing flammable hydrogen gas. Appropriate personal protective equipment, including gloves and eye protection, must be worn at all times. All manipulations should be carried out under an inert atmosphere using Schlenk techniques or a glovebox. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






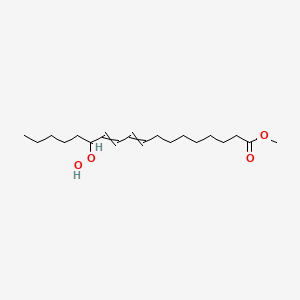

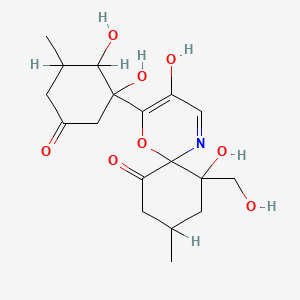
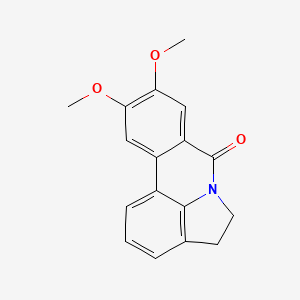
![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)
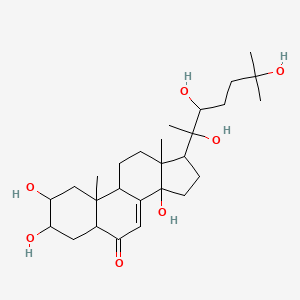
![6-[amino(methyl)amino]-N2,N4-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1199040.png)
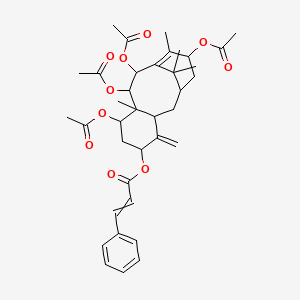
![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)
